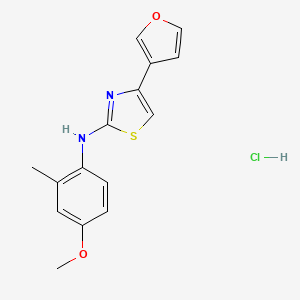

4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride

Description

4-(Furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride is a thiazole-based secondary amine derivative characterized by a furan-3-yl group at the 4-position of the thiazole ring and a 4-methoxy-2-methylphenyl substituent on the amine moiety. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name |

4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S.ClH/c1-10-7-12(18-2)3-4-13(10)16-15-17-14(9-20-15)11-5-6-19-8-11;/h3-9H,1-2H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCHBOUPBJOCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC2=NC(=CS2)C3=COC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Substitution Reactions: The furan and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

Reduction: Reduction reactions can occur at the thiazole ring or the aromatic rings.

Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of furan-3-carboxylic acid derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride, as promising anticancer agents.

Mechanism of Action:

The compound may exert its anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar thiazole structures have been shown to selectively target cancer cell lines, demonstrating significant cytotoxicity.

Case Study:

A study involving thiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. For example, one derivative demonstrated an IC50 of 10–30 µM against several cancer types, suggesting that modifications to the thiazole structure can enhance potency against tumor cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 23.30 ± 0.35 | Apoptosis induction |

| Compound B | U251 (Glioblastoma) | 5.71 | Cell cycle arrest |

| Compound C | MCF-7 (Breast) | 6.14 | Inhibition of proliferation |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of specific functional groups in compounds like 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride can enhance their efficacy against various pathogens.

Research Findings:

A recent investigation found that thiazole compounds exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus thuringiensis. The lead compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| S. aureus | 3.125 | Equivalent to chloramphenicol |

| B. thuringiensis | 6.25 | Effective against multiple strains |

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has been explored in various models, indicating that these compounds might be effective in managing seizure disorders.

Experimental Evidence:

In a picrotoxin-induced convulsion model, compounds similar to 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride were tested for their ability to reduce seizure frequency and duration. The results suggested a significant reduction in convulsive episodes, supporting the therapeutic potential of this compound class .

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Features

Key structural distinctions among thiazol-2-amine derivatives arise from substituents at the 4-position of the thiazole ring and the N-aryl group. Below is a comparative analysis:

Physicochemical Properties

Physical properties such as melting points, yields, and spectral data vary significantly with substituents:

Table 1: Melting Points and Yields

Table 2: NMR Spectral Data Comparison

Biological Activity

4-(Furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride, with the CAS number 2034528-67-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

The molecular formula of 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride is C15H15ClN2O2S, and it possesses a molecular weight of 322.8 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034528-67-9 |

| Molecular Formula | C15H15ClN2O2S |

| Molecular Weight | 322.8 g/mol |

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, compounds with a thiazole moiety have been shown to inhibit cancer cell growth through various mechanisms:

- Cytotoxicity : Studies have demonstrated that thiazole-based compounds can induce cytotoxic effects on cancer cell lines such as Jurkat and A431. For instance, a related compound exhibited an IC50 value of less than that of doxorubicin, indicating potent anticancer activity .

- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts, which are crucial for their cytotoxic effects .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups (like methyl) on the phenyl ring enhances the anticancer activity of thiazole derivatives. For example, modifications at specific positions on the phenyl ring significantly influence their efficacy against various cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride has also been explored:

- In Vitro Studies : Compounds similar to this thiazole derivative have shown promising results against several pathogens. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial activity .

- Biofilm Inhibition : The ability to inhibit biofilm formation is critical in treating infections caused by biofilm-forming bacteria. Some derivatives demonstrated significant inhibition of biofilm formation, which is a key factor in their antimicrobial efficacy .

- SAR Insights : The presence of substituents on the thiazole ring plays a crucial role in enhancing antimicrobial activity. Electron-releasing groups have been identified as beneficial for increasing the potency of these compounds .

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

- Antitumor Studies : A study involving a series of thiazole derivatives showed that specific substitutions could lead to enhanced activity against various cancer cell lines, with some compounds exhibiting better efficacy than established chemotherapeutics like doxorubicin .

- Antimicrobial Evaluations : Another investigation focused on the synthesis and evaluation of thiazole derivatives revealed that certain modifications resulted in compounds with excellent antibacterial properties comparable to standard antibiotics like norfloxacin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(furan-3-yl)-N-(4-methoxy-2-methylphenyl)thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via aminothiazole formation by reacting α-bromoketones with substituted thioureas in ethanol, using DIPEA as a base (1.1 equiv.) under reflux for 24–72 hours . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), reaction temperature (60–80°C), and catalyst concentration. For example, highlights recrystallization from ethanol to improve purity. Monitor reaction progress via TLC (UV-active spots) and confirm yield through gravimetric analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

- Methodology :

- IR Spectroscopy : Confirm C=N (1650–1600 cm⁻¹) and N-H (3300–3200 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify furan protons (δ 7.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and thiazole C-2 amine protons (δ ~5.5 ppm). Aromatic protons in the 4-methoxy-2-methylphenyl group appear as a multiplet .

- LCMS : Verify molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~349 g/mol for C₁₅H₁₅ClN₂O₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial activities of similar thiazol-2-amine derivatives?

- Methodology : Discrepancies in MIC values (e.g., vs. other studies) may arise from strain variability or assay conditions. Standardize testing using CLSI guidelines:

Use identical bacterial strains (e.g., S. aureus ATCC 29213) and growth media (e.g., Mueller-Hinton broth).

Employ microdilution in 96-well plates with 2-fold serial dilutions (0.5–128 µg/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.